Taspine

Antiangiogenic Antiproliferative VEGFR-2 inhibition

Taspine (CAS 602-07-3) is a naturally occurring aporphine alkaloid reference standard essential for SAR-driven drug discovery. Unlike simple biphenyl dimethyl dicarboxylate analogs, taspine's rigid dimeric benzopyranopyran-dione scaffold confers unique multi-target engagement—including dual topoisomerase I/II inhibition and VEGFR-2 binding topology—that ring-opened derivatives cannot replicate. Procure for baseline comparator studies in anti-angiogenic (CACO-2, ECV304), anti-inflammatory (TLR2 pathway), and cicatrizant (ED50 0.375 mg/kg) assays. Supplied with full characterization (HPLC, NMR, MS) for analytical method development, purity verification, and new assay system validation.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
CAS No. 602-07-3
Cat. No. B030418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaspine
CAS602-07-3
Synonyms1-[2-(Dimethylamino)ethyl]-3,8-dimethoxy-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione;  Thaspine;  NSC 688259;  Taspin; 
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC
InChIInChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3
InChIKeyMTAWKURMWOXCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Taspine (CAS 602-07-3): Baseline Chemical Profile for Research Procurement and Comparative Evaluation


Taspine is a naturally occurring aporphine alkaloid [1] primarily isolated from plant species including Radix et Rhizoma Leonticis and Croton lechleri [2]. The compound (molecular formula C20H19NO6, molecular weight 369.37 g/mol) is available as an off-white to pale yellow powder with a melting point exceeding 300°C and demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Taspine exhibits multifunctional pharmacological activities including acetylcholinesterase inhibition, anti-angiogenic effects, and immunomodulatory properties [3], making it a valuable lead scaffold for medicinal chemistry optimization programs targeting cancer, inflammation, and wound healing applications.

Why Taspine Cannot Be Substituted by Generic Aporphine Alkaloids or Biphenyl Analogs in Target-Specific Research


In-class substitution of taspine with other aporphine alkaloids or structurally related biphenyl derivatives is not scientifically defensible without rigorous re-validation. The compound's rigid dimeric benzopyranopyran-dione scaffold confers distinct multi-target engagement profiles that simple biphenyl dimethyl dicarboxylate (DDB) analogs or ring-opened derivatives cannot replicate [1]. Critically, taspine's intrinsic solubility constraints and moderate potency in certain assays have driven extensive derivative development, yet the parent compound remains the essential reference standard for structure-activity relationship (SAR) studies because its specific substitution pattern directly influences VEGFR-2 binding topology and TLR2 antagonism [2]. Furthermore, taspine's unique dual inhibition of DNA topoisomerase I and II distinguishes it mechanistically from other natural alkaloids in the wound healing and anti-angiogenic space [3]. Procurement of taspine as a characterized analytical reference standard is therefore required for comparative bioactivity studies, derivative validation, and establishing baseline activity in any new assay system.

Taspine (CAS 602-07-3): Quantitative Comparator Evidence Guide for Procurement Decisions


Anti-Angiogenic and Antiproliferative Activity: Taspine Versus Ring-Opened Derivative in Endothelial and Cancer Cell Lines

A ring-opened taspine derivative (compound 14) exhibited substantially greater antiproliferative activity than parent taspine against CACO-2 and ECV304 cell lines [1], highlighting taspine's role as a scaffold for optimization but also its moderate baseline potency that must be considered in procurement for specific assay contexts.

Antiangiogenic Antiproliferative VEGFR-2 inhibition

Anti-Inflammatory Efficacy: Taspine Hydrochloride Versus Indomethacin and Phenylbutazone in Rodent Models

Taspine hydrochloride at 20 mg/kg demonstrated anti-inflammatory efficacy comparable to 1 mg/kg indomethacin across carrageenan-induced paw edema, cotton pellet granuloma, and arthritis models in rats, while exhibiting potency 3-4 times that of phenylbutazone .

Anti-inflammatory TLR2 antagonism in vivo efficacy

Wound Healing (Cicatrizant) Activity: Taspine Dose-Response Quantification in Murine Model

Taspine demonstrated dose-related cicatrizant activity in an in vivo murine wound healing model, with an ED50 of 0.375 mg/kg [1]. This effect is attributed to enhanced fibroblast migration rather than proliferation, as taspine hydrochloride showed no effect on fibroblast proliferation at concentrations below 150 ng/mL [1].

Cicatrizant Fibroblast migration wound healing

Acetylcholinesterase Inhibition Potency: Taspine as a Sub-Micromolar AChE Inhibitor

Taspine exhibits potent acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 0.33 ± 0.07 μM [1], establishing its relevance as a sub-micromolar inhibitor in neuropharmacology and cognition research contexts.

Acetylcholinesterase inhibition neuroprotection Alzheimer's research

Antitubercular Activity: Taspine Bacteriostatic Activity Against Mycobacterium tuberculosis Strains

Taspine demonstrates significant bacteriostatic activity against Mycobacterium tuberculosis strains H27 and Academia at a dilution of 1:1,000,000, with therapeutic efficacy demonstrated in a murine experimental tuberculosis model .

Antitubercular bacteriostatic Mycobacterium tuberculosis

Solubility and Physicochemical Limitations: Taspine as a Scaffold for Derivative Optimization

Taspine exhibits poor aqueous solubility that limits its formulation for in vivo efficacy and pharmacokinetic studies, a constraint that has been explicitly noted as a driver for derivative development programs aimed at improving drug-like properties [1]. In silico estimates of solubility for title compounds in derivative studies were higher than that of taspine [1].

Solubility drug-likeness medicinal chemistry

Optimal Research and Industrial Application Scenarios for Taspine (CAS 602-07-3) Based on Quantitative Evidence


Anti-Angiogenesis Lead Discovery: SAR Studies Using Taspine as Reference Scaffold

Given the demonstrated superior antiproliferative activity of ring-opened taspine derivatives against CACO-2 and ECV304 cells relative to the parent compound [1], taspine is optimally deployed as a reference standard for SAR campaigns targeting VEGFR-2 inhibition and anti-angiogenic drug discovery. Procurement should prioritize taspine as a baseline comparator for validating novel derivative activity in endothelial cell proliferation and migration assays.

In Vivo Anti-Inflammatory Studies: Taspine as a Natural Product Benchmark

With anti-inflammatory efficacy in rodent models quantitatively benchmarked against indomethacin (20 mg/kg taspine HCl ≈ 1 mg/kg indomethacin) and phenylbutazone (3-4× potency advantage) [1], taspine is suitable for comparative in vivo inflammation studies. Procurement is appropriate for research programs investigating TLR2-mediated inflammatory pathways and for establishing natural product benchmarks against clinical NSAIDs.

Wound Healing and Fibroblast Migration Research

Taspine's dose-related cicatrizant activity (ED50 = 0.375 mg/kg) [1], coupled with its selective enhancement of fibroblast migration without proliferation effects at concentrations below 150 ng/mL [1], makes it a specialized reagent for wound healing mechanism studies. Procurement is particularly valuable for research focused on chemotaxis-driven tissue repair and for comparative studies evaluating cicatrizant natural products.

Analytical Reference Standard for Taspine Derivative Characterization

Due to the extensive derivative development programs that have produced compounds with improved solubility, enhanced TLR2 antagonism (e.g., SMU-Y6 with Kd = 0.18 μmol/L) [1], and superior anti-cancer activity [2], taspine's primary industrial application is as a fully characterized reference standard. Procurement for analytical method development, purity verification, and establishing baseline activity in new biological assays is the most scientifically rigorous use case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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